Methacrylamide

Description

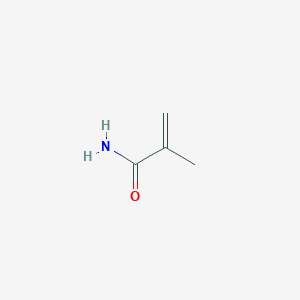

Structure

3D Structure

Properties

IUPAC Name |

2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-3(2)4(5)6/h1H2,2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPSGWSUVKBHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25014-12-4 | |

| Record name | Polymethacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25014-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8029600 | |

| Record name | Methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2-Propenamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.1 [mmHg] | |

| Record name | Methacrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

79-39-0 | |

| Record name | Methacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHACRYLAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHACRYLAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K67NG89J77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methacrylamide: A Technical Guide to its Potential Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methacrylamide, a monomer used in the production of polymers and copolymers, presents a range of potential health hazards that necessitate careful handling and thorough toxicological assessment in research and development settings. This technical guide provides an in-depth overview of the known toxicological profile of methacrylamide, drawing from experimental studies and regulatory data. The information is intended to support risk assessment and the implementation of appropriate safety protocols for professionals working with this compound. Key toxicological endpoints discussed include acute toxicity, genotoxicity, reproductive and developmental effects, and neurotoxicity. Where data for methacrylamide is limited, information from the structurally related and more extensively studied compound, acrylamide, is presented to infer potential hazards.

Acute Toxicity

Methacrylamide exhibits moderate acute toxicity via the oral route and low acute toxicity via the dermal route. Inhalation toxicity data for methacrylamide is limited; however, related compounds show a range of toxicities.

Table 1: Acute Toxicity of Methacrylamide

| Exposure Route | Species | Test Guideline | Value | Reference |

| Oral | Rat (male and female) | OECD TG 401 | LD50: 1653-1938 mg/kg bw | [1] |

| Oral | Rat (male) | OECD TG 401 | LD50: 1153 mg/kg bw | [1] |

| Oral | Rat (female) | OECD TG 401 | LD50: 853 mg/kg bw | [1] |

| Dermal | Rat | - | LDLo: >1600 mg/kg bw | [1] |

Clinical Signs of Acute Exposure: Observations in rats following acute oral exposure to methacrylamide include tremors, salivation, staggering gait, irritability, soiled perioral fur, sedation, ataxia, and lacrimation.[1] Histopathological changes at high doses have been noted in the testes, epididymides, cerebellum (necrosis of neurocytes), and sciatic nerve (degeneration of fibers).

Genotoxicity

Methacrylamide has been evaluated for its potential to cause genetic mutations and chromosomal damage, with available studies indicating a lack of genotoxic activity in standard in vitro assays.

Table 2: Genotoxicity of Methacrylamide

| Assay | Test System | Test Guideline | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium (strains TA98, TA100, TA1535, TA1537, TA1538) | OECD TG 471 | Negative (with and without metabolic activation) | |

| In Vitro Mammalian Chromosomal Aberration Test | Chinese Hamster Lung (CHL/IU) cells | OECD TG 473 | Negative (with and without metabolic activation) | |

| Dominant Lethal Assay | Mice | - | Negative |

Despite the negative results for methacrylamide, it is important to note that the structurally similar compound, acrylamide, is considered a genotoxic compound.

Reproductive and Developmental Toxicity

Studies on methacrylamide indicate potential for developmental toxicity at doses that also induce maternal toxicity.

Table 3: Reproductive and Developmental Toxicity of Methacrylamide

| Study Type | Species | Test Guideline | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Key Findings | Reference |

| Developmental Toxicity | Mice | Similar to OECD TG 414 | 60 mg/kg/day | 60 mg/kg/day | Reduced fetal body weight at ≥120 mg/kg/day; increased postimplantation death at 180 mg/kg/day. No external anomalies observed. | |

| Two-Generation Reproductive Toxicity | Mice | Modified RACB Protocol | F0: 49 mg/kg/day; F1: 71.3 mg/kg/day | < 6.8 mg/kg/day | Reduced hindlimb grip strength in F1 offspring at all doses, which became insignificant with age at lower doses. | |

| Reproductive/Developmental Toxicity Screening Test | Rats | OECD TG 421 | 50 mg/kg/day | 50 mg/kg/day | Decreased maternal copulation rate, delayed parturition, and abnormal nursing at 200 mg/kg/day. Low body weights and decreased viability of pups at 200 mg/kg/day, possibly related to severe maternal toxicity. |

Neurotoxicity

Neurotoxic effects are a significant concern with methacrylamide exposure, similar to what is observed with acrylamide.

Key Findings:

-

In repeated dose studies, neurotoxic effects have been observed for both methacrylamide and its analogue, acrylamide.

-

A 12-month repeated dose study established a NOAEL of approximately 9.1 mg/kg/day in rats and 24.3 mg/kg/day in mice, based on clinical signs, rotarod performance, and histopathological changes in the nervous system.

-

Symptoms of peripheral neuropathy, including decreased grip strength and abnormal gait, have been noted at higher doses. Histopathological findings include shrinkage and loss of myelinated fibers of the sciatic nerve.

Experimental Protocols

OECD TG 401: Acute Oral Toxicity

This guideline determines the median lethal dose (LD50) of a substance after a single oral administration.

-

Test Animals: Typically, young adult rats of a single strain are used.

-

Procedure: The test substance is administered in graduated doses to several groups of experimental animals, one dose being used per group. The substance is usually administered by gavage. Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weights are recorded weekly. A necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The LD50 is calculated using a statistical method, such as the method of Miller and Tainter or a moving average method.

OECD TG 471: Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is used to detect gene mutations.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli carrying mutations in genes controlling the synthesis of specific amino acids (e.g., histidine for Salmonella, tryptophan for E. coli).

-

Procedure: Bacteria are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix, derived from rat liver homogenate). The plate incorporation method or the pre-incubation method can be used. After incubation, revertant colonies (those that have mutated back to being able to synthesize the required amino acid) are counted.

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

OECD TG 473: In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.

-

Test System: Established mammalian cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes).

-

Procedure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix). Cells are harvested at a suitable time after treatment, and metaphase cells are prepared and stained. Chromosomes are then examined microscopically for structural aberrations.

-

Data Analysis: The frequency of cells with chromosomal aberrations is determined for each concentration and compared to negative controls. A substance is considered clastogenic if it produces a concentration-dependent increase in the number of cells with chromosomal aberrations.

OECD TG 414: Prenatal Developmental Toxicity Study

This study provides information on the effects of repeated exposure to a substance during pregnancy.

-

Test Animals: Pregnant rodents (usually rats) or rabbits.

-

Procedure: The test substance is administered daily to pregnant females from implantation to the day before caesarean section. At least three dose levels and a concurrent control group are used. Dams are observed for clinical signs of toxicity. Just prior to term, fetuses are delivered by caesarean section. The uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

-

Data Analysis: Maternal and developmental parameters are statistically analyzed to determine no-observed-adverse-effect levels (NOAELs) for both maternal and developmental toxicity.

Visualizations

Experimental Workflow: In Vivo Rodent Toxicity Study

Caption: A generalized workflow for an in vivo rodent toxicity study.

Proposed Metabolic Pathway of Methacrylamide (Inferred from Acrylamide)

Caption: Proposed metabolic pathway for methacrylamide.

Signaling Pathway in Amide-Induced Neurotoxicity (Inferred from Acrylamide)

Caption: Signaling pathways in amide-induced neurotoxicity.

Conclusion

Methacrylamide poses several health hazards, including moderate acute oral toxicity, potential for developmental toxicity at high doses, and significant neurotoxic effects with repeated exposure. While current data suggests it is not genotoxic in standard in vitro assays, the known genotoxicity of the structurally similar acrylamide warrants a cautious approach. Professionals handling methacrylamide should adhere to strict safety protocols, including the use of appropriate personal protective equipment to minimize exposure via all routes. Further research into the carcinogenic potential and the specific mechanisms of neurotoxicity of methacrylamide is warranted to provide a more complete toxicological profile. This guide serves as a foundational resource for understanding the potential risks associated with methacrylamide and for implementing informed safety measures in a research and development context.

References

Methodological & Application

Controlled Synthesis of Polymethacrylamide via RAFT Polymerization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. This control is particularly valuable in the field of drug delivery and biomaterials, where polymer properties must be precisely tailored. Methacrylamide and its derivatives are important monomers for the synthesis of biocompatible and water-soluble polymers. This document provides detailed application notes and protocols for the RAFT polymerization of methacrylamide, enabling the reproducible synthesis of polymethacrylamide with predictable characteristics.

Controlled polymerization of methacrylamide can be challenging, but success has been demonstrated in aqueous media under acidic conditions.[1] The use of a buffered system is crucial to maintain control over the polymerization, preventing side reactions that can lead to a loss of "living" character and broadening of the molecular weight distribution.[1]

Data Presentation

The following table summarizes representative data for the RAFT polymerization of methacrylamide in a buffered aqueous solution at 70°C. The data illustrates the key characteristics of a controlled polymerization: a linear increase in number-average molecular weight (Mn) with monomer conversion and a consistently low polydispersity index (PDI).

| Time (hours) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 15 | 4,500 | 1.15 |

| 2 | 32 | 9,200 | 1.12 |

| 3 | 51 | 14,800 | 1.10 |

| 4 | 68 | 19,700 | 1.09 |

| 5 | 82 | 23,800 | 1.08 |

Experimental Protocols

This section provides a detailed protocol for the RAFT polymerization of methacrylamide in an aqueous buffered medium.

Materials

-

Methacrylamide (MAM)

-

4-cyanopentanoic acid dithiobenzoate (CTP) (RAFT agent)

-

4,4′-azobis(4-cyanopentanoic acid) (V-501) (Initiator)

-

Acetic acid

-

Sodium acetate

-

Deionized water

-

Methanol (for purification)

-

Acetone (for purification)[2]

-

Nitrogen gas (for deoxygenation)

Equipment

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

-

Oil bath with temperature controller

-

Schlenk line or nitrogen inlet for deoxygenation

-

Syringes and needles

-

Apparatus for polymer precipitation and filtration

Protocol: RAFT Polymerization of Methacrylamide

-

Preparation of the Reaction Mixture:

-

In a Schlenk flask, dissolve methacrylamide, 4-cyanopentanoic acid dithiobenzoate (CTA), and 4,4′-azobis(4-cyanopentanoic acid) (initiator) in an aqueous acetate buffer solution (e.g., 1.5 M sodium acetate and 0.5 M acetic acid, pH 5).[1] The molar ratio of monomer:CTA:initiator will determine the target molecular weight. A typical ratio for targeting a specific degree of polymerization (DP) is [Monomer]:[CTA]:[Initiator] = [DP]::[0.1-0.2].

-

-

Deoxygenation:

-

Seal the Schlenk flask and deoxygenate the reaction mixture by purging with nitrogen for at least 30 minutes while stirring. Alternatively, perform three freeze-pump-thaw cycles.

-

-

Polymerization:

-

Immerse the sealed and deoxygenated flask into a preheated oil bath at 70°C.

-

Maintain the reaction at this temperature with continuous stirring for the desired time (e.g., 1-6 hours) to achieve the target monomer conversion and molecular weight.

-

-

Termination:

-

To terminate the polymerization, remove the flask from the oil bath and expose the reaction mixture to air. Rapid cooling by immersing the flask in an ice bath can also be employed.

-

-

Purification:

-

Precipitate the polymer by adding the aqueous reaction mixture dropwise into a large excess of a non-solvent, such as cold methanol or acetone.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Wash the polymer multiple times with the non-solvent to remove unreacted monomer, initiator fragments, and other impurities.

-

Dry the purified polymethacrylamide under vacuum until a constant weight is achieved.

-

Characterization

-

Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integral of the monomer vinyl peaks with a stable internal standard or the polymer backbone peaks.

-

Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) equipped with a refractive index (RI) detector. Calibration with polymer standards (e.g., polystyrene or polymethyl methacrylate) is required.

Mandatory Visualizations

RAFT Polymerization Mechanism of Methacrylamide

References

Application Notes and Protocols: The Role of Crosslinkers in Polyacrylamide Gels

Introduction

Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique in life sciences for the separation of proteins and nucleic acids. The gel matrix is formed by the polymerization of acrylamide monomers and a crosslinking agent, which creates a porous network that sieves macromolecules based on their size. The most common crosslinker used in PAGE is N,N'-methylene-bis-acrylamide (bis-acrylamide).[1][2][3] This document addresses the role of crosslinkers in polyacrylamide gels and clarifies the function of methacrylamide in this context.

While methacrylamide can be copolymerized with acrylamide, it is not a crosslinking agent itself as it possesses only one reactive double bond. Therefore, it cannot form the essential lattice structure required for a separation matrix in the same way that bis-acrylamide, which has two reactive groups, can.[4] The following sections detail the principles of polyacrylamide gel formation and provide standard protocols using the appropriate crosslinking agent, bis-acrylamide.

Principles of Polyacrylamide Gel Formation

Polyacrylamide gels are formed through the free-radical polymerization of acrylamide and a crosslinker, typically bis-acrylamide.[5] The polymerization is initiated by ammonium persulfate (APS), which generates free radicals, and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED), which stabilizes the free radicals.

The total acrylamide concentration (%T) and the concentration of the crosslinker (%C) determine the pore size of the gel, which in turn dictates the range of molecular weights that can be effectively separated.

-

%T (Total Monomer Concentration): Higher %T leads to a smaller average pore size.

-

%C (Crosslinker Concentration): The relationship is more complex, with a minimum pore size typically achieved at around 5%C for nucleic acid separation and 2.6-3.3%C for protein separation.

The diagram below illustrates the polymerization and crosslinking process that forms the polyacrylamide gel matrix.

Caption: Formation of a crosslinked polyacrylamide gel.

Experimental Protocols

The following are standard protocols for preparing polyacrylamide gels for protein electrophoresis (SDS-PAGE) using bis-acrylamide as the crosslinker.

Protocol 1: Preparing a 12% Resolving Gel for SDS-PAGE

This protocol is suitable for separating proteins in the approximate range of 20 to 100 kDa.

Materials:

-

30% Acrylamide/Bis-acrylamide solution (29:1 or 37.5:1 ratio)

-

1.5 M Tris-HCl, pH 8.8

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Deionized water

Procedure:

-

Assemble the gel casting apparatus according to the manufacturer's instructions. Ensure the glass plates are clean and dry.

-

In a 15 mL conical tube, combine the reagents for the resolving gel as listed in the table below.

-

Gently swirl the tube to mix the components. Do not vortex, as this can introduce oxygen which inhibits polymerization.

-

Add the APS and TEMED last, immediately before casting the gel, as they will initiate polymerization.

-

Carefully pour the resolving gel solution between the glass plates, leaving enough space at the top for the stacking gel (approximately 1.5-2 cm).

-

Overlay the gel with a thin layer of water or isopropanol to ensure a flat surface.

-

Allow the gel to polymerize for 20-30 minutes at room temperature. A sharp line will appear at the gel-water interface upon polymerization.

Protocol 2: Preparing a 5% Stacking Gel for SDS-PAGE

The stacking gel has a larger pore size and a lower pH to concentrate the protein samples into a narrow band before they enter the resolving gel.

Materials:

-

30% Acrylamide/Bis-acrylamide solution (29:1 or 37.5:1 ratio)

-

0.5 M Tris-HCl, pH 6.8

-

10% (w/v) SDS

-

10% (w/v) APS (prepare fresh)

-

TEMED

-

Deionized water

Procedure:

-

After the resolving gel has polymerized, pour off the overlay.

-

In a separate tube, combine the reagents for the stacking gel as listed in the table below.

-

Gently mix the components.

-

Add the APS and TEMED to initiate polymerization.

-

Pour the stacking gel solution on top of the polymerized resolving gel.

-

Immediately insert the comb into the stacking gel, taking care not to trap any air bubbles.

-

Allow the stacking gel to polymerize for 20-30 minutes at room temperature.

-

Once polymerized, the gel is ready for sample loading and electrophoresis.

Data Presentation

The following tables provide recipes for preparing 10 mL of resolving and stacking gels of different percentages.

Table 1: Resolving Gel Recipes (10 mL)

| Component | 8% | 10% | 12% | 15% |

| Deionized Water | 4.6 mL | 4.0 mL | 3.3 mL | 2.3 mL |

| 30% Acrylamide/Bis | 2.7 mL | 3.3 mL | 4.0 mL | 5.0 mL |

| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | 2.5 mL | 2.5 mL | 2.5 mL |

| 10% SDS | 100 µL | 100 µL | 100 µL | 100 µL |

| 10% APS | 100 µL | 100 µL | 100 µL | 100 µL |

| TEMED | 10 µL | 10 µL | 10 µL | 10 µL |

Table 2: Stacking Gel Recipe (5% for 10 mL)

| Component | Volume |

| Deionized Water | 6.8 mL |

| 30% Acrylamide/Bis | 1.7 mL |

| 0.5 M Tris-HCl, pH 6.8 | 1.3 mL |

| 10% SDS | 100 µL |

| 10% APS | 100 µL |

| TEMED | 10 µL |

Workflow for Polyacrylamide Gel Electrophoresis

The following diagram outlines the general workflow for performing protein separation using SDS-PAGE.

Caption: Standard workflow for SDS-PAGE.

Conclusion

The crosslinking agent is a critical component for the formation of a polyacrylamide gel matrix with the appropriate sieving properties for molecular separation. N,N'-methylene-bis-acrylamide is the standard and effective crosslinker for this purpose. Methacrylamide, as a monofunctional monomer, contributes to the formation of linear polymer chains but does not form the crosslinks necessary for creating a gel network for electrophoresis. Researchers should adhere to established protocols using bis-acrylamide for reliable and reproducible results in protein and nucleic acid separation.

References

Application Notes and Protocols: Preparation of Methacrylamide-Based Hydrogels for 3D Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methacrylamide-based hydrogels, particularly gelatin methacrylamide (GelMA), have emerged as a versatile platform for 3D cell culture, tissue engineering, and drug discovery.[1][2] GelMA is a semi-synthetic biomaterial created by functionalizing gelatin with methacrylamide and methacrylate groups.[1] This modification allows the hydrogel to be crosslinked using light (photopolymerization) in the presence of a photoinitiator, forming a stable structure at physiological temperatures.[1][3]

The key advantages of GelMA hydrogels lie in their inherent biocompatibility, derived from natural gelatin, which retains cell-binding motifs like RGD and matrix metalloproteinase (MMP) degradation sites. Furthermore, their physical properties, such as stiffness, porosity, and swelling, are highly tunable, enabling the creation of microenvironments that can mimic the native extracellular matrix (ECM) of various tissues. This tunability is crucial, as matrix stiffness is known to play a vital role in regulating cell fate, including differentiation, proliferation, and gene expression. These features make GelMA an excellent tool for developing more physiologically relevant in vitro models for disease modeling, cytotoxicity testing, and regenerative medicine.

Data Presentation: Properties of Methacrylamide-Based Hydrogels

The physical properties of GelMA hydrogels can be precisely controlled by adjusting several parameters during preparation. This allows researchers to tailor the hydrogel environment to the specific needs of the cell type or tissue being studied.

Table 1: Tuning Mechanical Properties (Stiffness) of GelMA Hydrogels

| GelMA Concentration (w/v) | Other Components | Crosslinking Method/Time | Resulting Stiffness (Compressive Modulus) |

|---|---|---|---|

| 5% - 20% | Photoinitiator | UV Photopolymerization | 5 - 180 kPa |

| 5% GelMA | 1.5% Alginate | UV (405 nm) for 15s, then 0.1 M CaCl₂ for 2 min | ~4.5 kPa |

| 7.5% GelMA | 3% Alginate | UV (405 nm) for 15s, then 0.1 M CaCl₂ for 2 min | >10 kPa |

| Not Specified | - | Varied matrix formulation | Soft: 9.19 ± 1.68 kPa |

| Not Specified | - | Varied matrix formulation | Medium: 25.46 ± 4.96 kPa |

| Not Specified | - | Varied matrix formulation | Stiff: 42.16 ± 3.29 kPa |

| 5% GelMA | 0.25% (w/v) LAP | Visible Light (10s vs 60s) after 1h cold incubation | 11.91 ± 1.2 kPa to 24.39 ± 4.12 kPa |

Table 2: Summary of Key Reagents and Parameters

| Parameter | Typical Values/Reagents | Purpose |

|---|---|---|

| Polymer | Gelatin Methacrylamide (GelMA) | Forms the hydrogel backbone, provides cell adhesion sites. |

| Solvent | Phosphate Buffered Saline (PBS), DMEM | Dissolves GelMA and other components. |

| Photoinitiator (PI) | Irgacure 2959, Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) | Initiates radical polymerization upon light exposure. |

| PI Concentration | 0.1% - 0.5% (w/v) | Affects crosslinking efficiency and kinetics. |

| Light Source | UV Light (360-405 nm), Visible Light | Triggers the photoinitiator to start crosslinking. |

| Light Exposure Time | 5 seconds - several minutes | Controls the degree of crosslinking and thus stiffness. |

| Cell Density | 1 x 10⁶ to 1 x 10⁷ cells/mL | Varies depending on cell type and experimental goals. |

Experimental Protocols

Protocol 1: Synthesis of Gelatin Methacrylamide (GelMA)

This protocol describes the functionalization of gelatin with methacrylic anhydride to produce GelMA.

Materials:

-

Gelatin (e.g., from porcine skin, Type A)

-

Methacrylic Anhydride (MA)

-

Phosphate Buffered Saline (PBS, pH 7.5)

-

5 M Sodium Hydroxide (NaOH)

-

Distilled water

-

Dialysis tubing (12-14 kDa MWCO)

-

Magnetic stirrer with heating

-

Freeze-dryer (Lyophilizer)

Procedure:

-

Dissolve 10 g of gelatin in 100 mL of PBS by stirring at 50-60°C until fully dissolved.

-

Adjust the pH of the gelatin solution to 8.0 using 5 M NaOH if necessary.

-

Under vigorous stirring, slowly add 0.6 g of methacrylic anhydride per gram of gelatin dropwise to the warm gelatin solution.

-

Allow the reaction to proceed for 1 hour at 50°C.

-

Stop the reaction by diluting the mixture with a 4-5 fold excess of warm (40°C) distilled water.

-

Transfer the solution to dialysis tubing and dialyze against distilled water for 5-7 days at 40°C to remove unreacted methacrylic anhydride and other small molecules. Change the water twice daily.

-

After dialysis, freeze the purified GelMA solution at -80°C.

-

Lyophilize the frozen solution for several days until a white, porous foam is obtained.

-

Store the lyophilized GelMA desiccated at -20°C or 4°C until use.

Protocol 2: Preparation of Cell-Laden GelMA Hydrogels

This protocol details the steps for encapsulating cells within a GelMA hydrogel matrix.

Materials:

-

Lyophilized GelMA

-

Photoinitiator (e.g., LAP or Irgacure 2959)

-

Sterile PBS or cell culture medium

-

Cells of interest, prepared in a single-cell suspension

-

UV or visible light source (ensure wavelength matches the photoinitiator's absorption spectrum)

-

Molds for casting (e.g., PDMS molds, custom-made spacers)

Procedure:

-

Dissolve the lyophilized GelMA in sterile PBS or serum-free culture medium at 37°C to achieve the desired final concentration (e.g., 5-10% w/v).

-

Add the photoinitiator to the GelMA solution (e.g., 0.1-0.5% w/v) and ensure it dissolves completely. Keep the solution protected from light.

-

Trypsinize and count the cells. Centrifuge the cells and resuspend the pellet in a small volume of the GelMA precursor solution to achieve the desired cell density (e.g., 5 x 10⁶ cells/mL). Mix gently to ensure a homogenous cell distribution without introducing air bubbles.

-

Pipette the cell-laden GelMA precursor solution into your sterile molds.

-

Expose the solution to a light source for a defined period (e.g., 15-60 seconds) to initiate photocrosslinking. The duration and intensity of light exposure will determine the final stiffness of the hydrogel.

-

After crosslinking, gently remove the hydrogels from the molds.

-

Wash the cell-laden hydrogels twice with sterile PBS or culture medium.

-

Place the hydrogels in a culture plate, add complete culture medium, and incubate at 37°C and 5% CO₂. Change the medium every 2-3 days.

Protocol 3: Cell Viability Assessment using Live/Dead Staining

This assay distinguishes between live and dead cells within the 3D hydrogel construct.

Materials:

-

Cell-laden hydrogels

-

Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein-AM and Ethidium Homodimer-1)

-

Sterile PBS

-

Confocal or fluorescence microscope

Procedure:

-

Prepare a working solution of the Live/Dead assay reagents in PBS according to the manufacturer's instructions.

-

Remove the culture medium from the hydrogels and wash them once with sterile PBS.

-

Add enough of the Live/Dead working solution to fully cover the hydrogels.

-

Incubate the hydrogels at 37°C for 30-45 minutes, protected from light.

-

After incubation, carefully remove the staining solution and wash the hydrogels with PBS.

-

Immediately image the hydrogels using a fluorescence or confocal microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

-

Quantify viability by counting the number of live and dead cells in multiple representative images.

Protocol 4: Cell Proliferation Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell proliferation.

Materials:

-

Cell-laden hydrogels

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plate

-

Plate reader

Procedure:

-

At each desired time point, transfer the cell-laden hydrogels (one per well) into a new culture plate.

-

Remove the culture medium. Add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) to each well, ensuring the hydrogel is submerged.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the MTT solution.

-

Add a solubilization solution (e.g., 200-500 µL of DMSO) to each well to dissolve the formazan crystals.

-

Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution. The hydrogel may also dissolve or become transparent.

-

Transfer 100-200 µL of the resulting solution from each well to a new 96-well plate.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

Visualizations: Workflows and Signaling Pathways

Caption: Workflow for preparing and using GelMA hydrogels for 3D cell culture.

Caption: Influence of hydrogel stiffness on the YAP/TAZ mechanotransduction pathway.

References

- 1. Gelatin-Methacryloyl (GelMA) Hydrogels with Defined Degree of Functionalization as a Versatile Toolkit for 3D Cell Culture and Extrusion Bioprinting [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Gelatin Methacrylate Hydrogel for Tissue Engineering Applications—A Review on Material Modifications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Methacrylamide Hydrogels in Controlled Chemotherapeutic Release

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the utilization of methacrylamide-based hydrogels as a versatile platform for the controlled release of chemotherapeutic agents. The inherent biocompatibility and tunable properties of these hydrogels make them excellent candidates for localized cancer therapy, minimizing systemic toxicity and enhancing therapeutic efficacy.[1][2][3]

Introduction to Methacrylamide Hydrogels for Cancer Therapy

Methacrylamide and its derivatives, such as gelatin methacrylamide (GelMA), are widely used in the biomedical field due to their excellent biocompatibility, biodegradability, and tunable physical properties.[1] These hydrogels can be engineered to respond to specific stimuli in the tumor microenvironment, such as pH, enabling a targeted and sustained release of anticancer drugs.[4] This localized delivery approach can lead to higher drug concentrations at the tumor site while reducing the adverse side effects associated with conventional chemotherapy.

Methacrylamide-based hydrogels are three-dimensional, hydrophilic polymer networks that can encapsulate a high content of water and biological molecules. The cross-linked structure of these hydrogels prevents their dissolution in aqueous environments and provides a matrix for the controlled diffusion of encapsulated drugs. The release kinetics of the drug can be precisely controlled by modulating the hydrogel's properties, such as polymer concentration, cross-linking density, and chemical composition.

Key Features of Methacrylamide Hydrogels:

-

Biocompatibility: Generally well-tolerated in biological systems.

-

Tunable Mechanical Properties: The stiffness and elasticity can be adjusted to mimic various tissue types.

-

Controlled Degradation: Can be designed to degrade at a predictable rate, releasing the drug as the matrix breaks down.

-

Sustained Drug Release: Allows for prolonged therapeutic effect and reduced dosing frequency.

Data Presentation: Physicochemical and Drug Release Properties

The following tables summarize key quantitative data from studies on methacrylamide-based hydrogels for the controlled release of chemotherapeutics.

Table 1: Swelling Properties of Methacrylamide-Based Hydrogels

| Hydrogel Composition | Cross-linker | Swelling Ratio (%) | pH | Reference |

| Poly(methacrylic acid-acrylamide-N-hydroxyethyl acrylamide) | N,N'-methylene bisacrylamide (NMBA) | ~450 | 7.4 | |

| Poly(methacrylic acid-acrylamide-N-hydroxyethyl acrylamide) | N,N'-methylene bisacrylamide (NMBA) | ~150 | 2.1 | |

| Poly(acrylamide-co-methyl methacrylate) | N,N'-methylene bisacrylamide (NN'-MBA) | Varies with monomer ratio | - | |

| Methacrylamide/AMPS (NMBA 1.0%) | N,N'-methylene bisacrylamide (NMBA) | 317 - 1225 | - | |

| Methacrylamide/AMPS (NMBA 2.0%) | N,N'-methylene bisacrylamide (NMBA) | 228 - 684 | - | |

| Poly(HEMA/acrylamide/methyl methacrylate) (PHAM) | N,N'-methylenebisacrylamide | >800 | - | |

| Poly(Acrylamide/methyl methacrylate) (PAM) | N,N'-methylenebisacrylamide | >600 | - |

Table 2: Drug Loading and Release Parameters for Chemotherapeutics

| Hydrogel System | Chemotherapeutic Agent | Encapsulation Efficiency (%) | Cumulative Release (%) | Release Duration | Release Conditions | Reference |

| Gelatin Methacryloyl (GelMA) | Abraxane® (paclitaxel) | Up to 96% | ~75% | 3 months | - | |

| Dextran-methacrylate | Doxorubicin | Not specified | pH-dependent | 240 hours | pH 5.5 and 7.4 | |

| Poly(HEMA/acrylamide/methyl methacrylate) (PHAM) | Doxorubicin | ~95% (absorption) | Not specified | 24 hours | pH 7.4 | |

| IKFLSVN polypeptide hydrogel | Doxorubicin | Not specified | pH-dependent | 24 hours | pH 5.5 and 7.4 | |

| Acrylamide-co-acrylic acid nanoparticles | Cisplatin | Not specified | ~32% | 48 hours | 42°C |

Experimental Protocols

Protocol for Synthesis of Gelatin Methacrylamide (GelMA) Hydrogel

This protocol is adapted from the methodology described by Kaemmerer et al. (2014).

Materials:

-

Gelatin (Type A, from porcine skin)

-

Methacrylic anhydride (MA)

-

Phosphate-buffered saline (PBS)

-

Dialysis tubing (12-14 kDa MWCO)

-

Photoinitiator (e.g., Irgacure 2959)

-

UV light source (365 nm)

Procedure:

-

Dissolve gelatin in PBS at 50°C to create a 10% (w/v) solution.

-

Slowly add methacrylic anhydride to the gelatin solution while stirring. The final concentration of MA should be tailored to achieve the desired degree of functionalization.

-

Allow the reaction to proceed for 1-3 hours at 50°C.

-

Stop the reaction by diluting the mixture with warm PBS.

-

Dialyze the solution against distilled water for several days at 40°C to remove unreacted MA and other small molecules.

-

Lyophilize the dialyzed solution to obtain a white, fluffy GelMA foam.

-

To form hydrogels, dissolve the lyophilized GelMA in PBS containing a photoinitiator (e.g., 0.5% w/v Irgacure 2959).

-

Expose the solution to UV light to induce cross-linking. The duration and intensity of UV exposure will determine the final mechanical properties of the hydrogel.

Protocol for Doxorubicin Loading into Hydrogels

This protocol provides a general method for loading doxorubicin (DOX), a common chemotherapeutic, into pre-formed hydrogels.

Materials:

-

Lyophilized methacrylamide hydrogel discs

-

Doxorubicin hydrochloride

-

Distilled water or PBS

Procedure:

-

Prepare a stock solution of doxorubicin in distilled water or PBS at a desired concentration (e.g., 1 mg/mL).

-

Immerse pre-weighed, dry hydrogel discs in the doxorubicin solution.

-

Allow the hydrogels to swell and absorb the drug solution in the dark at room temperature or 4°C for 24-48 hours.

-

After the loading period, remove the hydrogels from the solution and gently blot the surface to remove excess, unabsorbed drug solution.

-

The amount of loaded drug can be quantified by measuring the decrease in the concentration of the doxorubicin solution using a UV-Vis spectrophotometer at approximately 485 nm.

Protocol for In Vitro Drug Release Study

This protocol outlines the procedure for evaluating the release kinetics of a chemotherapeutic agent from the hydrogel matrix.

Materials:

-

Drug-loaded hydrogel discs

-

Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment).

-

Incubator or water bath at 37°C.

-

UV-Vis spectrophotometer.

Procedure:

-

Place each drug-loaded hydrogel disc in a known volume of release medium (e.g., 10 mL of PBS) in a sealed container.

-

Incubate the samples at 37°C with gentle agitation.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.

-

Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

-

Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

-

Calculate the cumulative amount of drug released over time and plot the release profile.

Visualizations: Workflows and Pathways

Experimental Workflow for Hydrogel Synthesis and Drug Loading

Caption: Workflow for the synthesis of methacrylamide hydrogels and subsequent loading of chemotherapeutics.

Controlled Drug Release Mechanism

Caption: Mechanisms governing the controlled release of drugs from the hydrogel matrix.

Signaling Pathway of Doxorubicin-Induced Apoptosis

Doxorubicin, a commonly used chemotherapeutic, primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which ultimately leads to apoptosis (programmed cell death).

Caption: Simplified signaling pathway of Doxorubicin leading to cancer cell apoptosis.

References

- 1. Advanced Hydrogels in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gelatin Methacryloyl Hydrogels Control the Localized Delivery of Albumin-Bound Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogel-Based Controlled Drug Delivery for Cancer Treatment: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Gelatin Methacrylamide (GelMA) in Tissue Engineering

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and characterization of Gelatin Methacrylamide (GelMA), a versatile biomaterial widely used in tissue engineering and regenerative medicine. GelMA's appeal lies in its biocompatibility, tunable mechanical properties, and its ability to mimic the native extracellular matrix (ECM), thereby supporting cell adhesion, proliferation, and differentiation.[1][2]

Introduction to Gelatin Methacrylamide (GelMA)

GelMA is a photopolymerizable hydrogel synthesized by modifying gelatin with methacrylic anhydride. This modification introduces methacryloyl groups to the amine and hydroxyl groups of the gelatin backbone, enabling covalent crosslinking upon exposure to ultraviolet (UV) or visible light in the presence of a photoinitiator.[3] The resulting hydrogel's physical and biological properties can be tailored by controlling the degree of substitution (DS) of the methacryloyl groups, the concentration of the GelMA polymer, and the crosslinking conditions.[3]

The presence of arginine-glycine-aspartic acid (RGD) sequences in the gelatin backbone promotes cell attachment, while matrix metalloproteinase (MMP) sensitive sites allow for cell-mediated remodeling of the scaffold.[4] These characteristics make GelMA an ideal candidate for a wide range of tissue engineering applications, including the regeneration of bone, cartilage, vascular, and neural tissues.

Synthesis of GelMA: Protocols

Two primary methods for GelMA synthesis are presented: a conventional method using phosphate-buffered saline (PBS) and a more recent, efficient "one-pot" synthesis using a carbonate-bicarbonate (CB) buffer.

Protocol 1: Conventional GelMA Synthesis using PBS

This method is a widely adopted standard for GelMA synthesis.

Materials:

-

Gelatin (Type A or B)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Methacrylic Anhydride (MAA)

-

Dialysis tubing (12-14 kDa MWCO)

-

Deionized (DI) water

-

Lyophilizer

Procedure:

-

Dissolve gelatin at 10% (w/v) in PBS at 50°C with constant stirring until fully dissolved (approximately 1 hour).

-

Slowly add methacrylic anhydride (MAA) dropwise to the gelatin solution under continuous vigorous stirring. The amount of MAA can be varied to achieve different degrees of substitution (e.g., 0.6 g of MAA per 1 g of gelatin).

-

Allow the reaction to proceed for 1-3 hours at 50°C with continuous stirring.

-

Stop the reaction by diluting the mixture 2 to 5-fold with warm PBS (40-50°C).

-

Purify the solution by dialysis against DI water at 40-50°C for at least 48 hours, changing the water twice daily to remove unreacted MAA and other byproducts.

-

Freeze the purified GelMA solution at -80°C overnight and then lyophilize for approximately one week to obtain a white, porous foam.

-

Store the lyophilized GelMA at -80°C until further use.

Protocol 2: Facile One-Pot GelMA Synthesis using Carbonate-Bicarbonate Buffer

This optimized method offers a more efficient synthesis with a higher degree of substitution using less methacrylic anhydride.

Materials:

-

Gelatin (Type A)

-

Carbonate-Bicarbonate (CB) buffer (0.25 M, pH 9.0)

-

Methacrylic Anhydride (MAA)

-

5 M HCl or NaOH for pH adjustment

-

Dialysis tubing (12-14 kDa MWCO)

-

Deionized (DI) water

-

Lyophilizer

Procedure:

-

Prepare the 0.25 M CB buffer.

-

Dissolve gelatin at 10% (w/v) in the CB buffer at 50°C with stirring.

-

Adjust the pH of the solution to 9.0 using 5 M NaOH.

-

Add a low feed ratio of MAA to gelatin (e.g., 0.1 mL of MAA per 1 g of gelatin) dropwise to the solution while stirring.

-

Let the reaction proceed for 1 hour at 50°C.

-

Stop the reaction by adjusting the pH to 7.4 with 5 M HCl.

-

Purify the GelMA solution via dialysis against DI water at 40-50°C for at least 48 hours, with frequent water changes.

-

Lyophilize the purified solution to obtain the final GelMA product.

-

Store the lyophilized GelMA at -80°C.

Characterization of GelMA

Quantitative characterization of GelMA is crucial to ensure reproducibility and to tailor the hydrogel properties for specific applications.

Determination of Degree of Substitution (DoS) by ¹H NMR

The degree of substitution, which is the percentage of lysine amine groups modified with methacryloyl groups, is a key parameter influencing the final properties of the GelMA hydrogel.

Protocol:

-

Dissolve 5 mg of both lyophilized GelMA and unmodified gelatin in 650 µL of deuterium oxide (D₂O).

-

Acquire ¹H NMR spectra using a 400 MHz (or higher) spectrometer.

-

Normalize the spectra to the phenylalanine peak (aromatic protons) at approximately 6.9-7.5 ppm.

-

Integrate the area of the lysine methylene protons signal at approximately 2.8-2.95 ppm for both gelatin and GelMA spectra.

-

Calculate the DoS using the following formula: DoS (%) = [1 - (Area_lysine_GelMA / Area_lysine_gelatin)] * 100

| Parameter | Description | Typical Values | Reference |

| Degree of Substitution (DoS) | Percentage of lysine amine groups functionalized with methacryloyl groups. | 50% - 95% | |

| ¹H NMR Chemical Shifts | Phenylalanine: ~7.3 ppm; Lysine methylene: ~2.9 ppm; Methacrylate vinyl: ~5.4-5.7 ppm. | - |

Rheological Characterization

Rheological analysis is used to determine the mechanical properties of the GelMA hydrogel, such as its stiffness (storage modulus, G') and viscosity (loss modulus, G''). These properties are critical for cell behavior and the structural integrity of the tissue construct.

Protocol:

-

Prepare a GelMA solution at the desired concentration (e.g., 10% w/v) in a suitable buffer containing a photoinitiator (e.g., 0.5% w/v LAP or Irgacure 2959).

-

Place the solution on a rheometer with a UV-transparent plate.

-

Perform a time sweep experiment by exposing the sample to UV light while measuring the storage (G') and loss (G'') moduli over time to determine the gelation kinetics.

-

Conduct a frequency sweep at a constant strain to determine the viscoelastic properties of the crosslinked hydrogel.

-

Perform a strain sweep at a constant frequency to identify the linear viscoelastic region.

| Property | Description | Typical Values (10% GelMA) | Reference |

| Storage Modulus (G') | A measure of the elastic response of the hydrogel (stiffness). | 1 - 50 kPa | |

| Loss Modulus (G'') | A measure of the viscous response of the hydrogel. | Lower than G' for crosslinked gels | |

| Gelation Time | Time required for the G' to exceed G'' upon UV exposure. | Seconds to minutes |

Swelling Ratio and Degradation Rate

The swelling ratio indicates the hydrogel's capacity to absorb and retain water, which influences nutrient transport and cell behavior. The degradation rate is important for matching the rate of new tissue formation.

Swelling Ratio Protocol:

-

Prepare crosslinked GelMA hydrogel discs of known dry weight (W_dry).

-

Immerse the discs in PBS (pH 7.4) at 37°C.

-

At predetermined time points, remove the discs, gently blot to remove excess surface water, and record the swollen weight (W_swollen).

-

Calculate the swelling ratio: Swelling Ratio = (W_swollen - W_dry) / W_dry.

Degradation Protocol:

-

Prepare crosslinked GelMA hydrogel discs of known initial weight (W_initial).

-

Incubate the discs in a degradation solution (e.g., PBS with collagenase) at 37°C.

-

At various time points, remove the hydrogels, wash with DI water, lyophilize, and weigh the remaining dry mass (W_remaining).

-

Calculate the percentage of degradation: Degradation (%) = [(W_initial - W_remaining) / W_initial] * 100.

| Parameter | Description | Factors Influencing Outcome | Reference |

| Swelling Ratio | The amount of water a hydrogel can absorb relative to its dry weight. | Inversely proportional to GelMA concentration and DoS. | |

| Degradation Rate | The rate at which the hydrogel breaks down. | Inversely proportional to GelMA concentration and DoS; directly proportional to collagenase concentration. |

Experimental Workflows and Signaling Pathways

The interaction of cells with GelMA scaffolds is a complex process involving physical and biochemical cues that trigger specific signaling pathways, ultimately dictating cell fate.

Experimental Workflow for Cell Encapsulation and Culture

Key Signaling Pathways in Cell-GelMA Interactions

Integrin-Mediated Adhesion and Signaling: The RGD motifs present in GelMA serve as binding sites for cell surface integrin receptors. This interaction is fundamental for cell adhesion, spreading, and survival. Upon binding, integrins cluster and recruit focal adhesion proteins, initiating downstream signaling cascades.

Mechanotransduction: The mechanical properties of the GelMA hydrogel, particularly its stiffness, play a crucial role in directing cell behavior through mechanotransduction. Cells sense the stiffness of their environment, which influences their lineage commitment. Key pathways involved include the RhoA/ROCK and YAP/TAZ signaling pathways.

Growth Factor Signaling in Tissue Regeneration: For specific tissue engineering applications, GelMA can be functionalized with growth factors to direct cell differentiation.

-

Bone Regeneration: Incorporation of Bone Morphogenetic Proteins (BMPs) or activation of the Wnt/β-catenin pathway can promote osteogenic differentiation of mesenchymal stem cells (MSCs).

-

Cartilage Regeneration: Transforming Growth Factor-beta (TGF-β) is commonly used to induce chondrogenesis in MSCs encapsulated within GelMA hydrogels.

-

Vascularization: Vascular Endothelial Growth Factor (VEGF) can be incorporated to promote the formation of new blood vessels, which is crucial for the survival of engineered tissues.

Conclusion

GelMA is a highly adaptable and biocompatible material with significant potential in tissue engineering and drug development. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize, characterize, and utilize GelMA for their specific research needs. By understanding and controlling the synthesis parameters and the resulting material properties, researchers can effectively harness the potential of GelMA to create functional tissue constructs and advance the field of regenerative medicine.

References

- 1. Recent advances in GelMA hydrogel transplantation for musculoskeletal disorders and related disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Use of Gelatin Methacrylate (GelMA) in Cartilage Tissue Engineering: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gelatin Methacrylate Hydrogel for Tissue Engineering Applications—A Review on Material Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancements in GelMA bioactive hydrogels: Strategies for infection control and bone tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Incorporating Methacrylamide into Dental Adhesive Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for incorporating methacrylamide monomers into dental adhesive formulations. The information is intended to guide researchers in developing and evaluating novel dental adhesives with potentially enhanced durability and biocompatibility.

Introduction

Conventional dental adhesives are predominantly based on methacrylate monomers, such as HEMA (2-hydroxyethyl methacrylate), BisGMA (bisphenol A-glycidyl methacrylate), and UDMA (urethane dimethacrylate). While these materials offer good initial bond strength, their long-term clinical success can be compromised by hydrolytic and enzymatic degradation of the ester linkages present in their chemical structure.[1][2] This degradation can lead to a decrease in bond strength over time, ultimately contributing to the failure of dental restorations.[1]

Methacrylamide monomers have emerged as a promising alternative to traditional methacrylates.[1][2] The amide bond in methacrylamides is inherently more resistant to hydrolysis than the ester bond in methacrylates, which may lead to more stable and durable adhesive interfaces. Studies have shown that dental adhesive formulations containing methacrylamides can exhibit improved resistance to degradation and maintain stable long-term dentin bond strengths.

These notes will detail the formulation considerations, key experimental evaluation protocols, and expected outcomes when incorporating methacrylamides into dental adhesives.

Formulation and Rationale

The primary rationale for incorporating methacrylamide is to enhance the hydrolytic stability of the adhesive's polymer network. Methacrylamides can be used as co-monomers with traditional dimethacrylates like BisGMA or UDMA to balance mechanical properties and improve durability.

A typical experimental formulation approach involves substituting a portion of the conventional hydrophilic monomer (e.g., HEMA) with a methacrylamide monomer. For example, a formulation might consist of a base monomer like BisGMA or UDMA at a certain weight percentage, with the remaining percentage comprising a monofunctional monomer, which could be a methacrylamide or a control methacrylate.

Example Monomers:

-

Base Monomers: BisGMA, UDMA

-

Methacrylamide Monomers: Secondary methacrylamides (e.g., HEMAM - N-(2-hydroxyethyl) methacrylamide), tertiary acrylamides.

-

Control Monomers: HEMA, TEGDMA (triethylene glycol dimethacrylate)

A photoinitiator system is also required, which can include components like DMPA (2,2-dimethoxy-2-phenylacetophenone) and DPI-PF6 (diphenyliodonium hexafluorophosphate).

Experimental Evaluation Protocols

The following protocols are essential for evaluating the performance of methacrylamide-based dental adhesives.

Polymerization Kinetics and Degree of Conversion (DC)

The polymerization efficiency of the adhesive is a critical factor. The Degree of Conversion (DC) quantifies the percentage of monomer double bonds that have been converted into single bonds to form the polymer network.

Protocol:

-

Sample Preparation: Prepare disk-shaped specimens of the adhesive formulation (e.g., 10 mm in diameter and 0.8 mm thick) between two glass slides.

-

Spectroscopic Analysis: Place the sample in a near-infrared (NIR) spectrometer.

-

Photoactivation: Irradiate the sample with a dental curing light (e.g., mercury arc lamp at 630 mW/cm² for 300 seconds).

-

Data Acquisition: Collect NIR spectra in real-time during photoactivation.

-

Calculation: Calculate the DC by measuring the area of the vinyl overtone peak (around 6130-6165 cm⁻¹) before and after polymerization. The ratio of the decrease in peak area to the initial peak area gives the DC.

Logical Workflow for Degree of Conversion Analysis

Caption: Workflow for Determining the Degree of Conversion.

Water Sorption (WS) and Solubility (SL)

This test evaluates the adhesive's interaction with water, which is crucial for predicting its long-term stability in the oral environment.

Protocol (based on ISO 4049):

-

Specimen Preparation: Prepare disc-shaped specimens of the cured adhesive (e.g., 15 mm diameter, 1 mm thickness).

-

Initial Conditioning: Place the specimens in a desiccator until a constant mass (m1) is achieved.

-

Water Immersion: Immerse the specimens in distilled water at 37°C for 7 days.

-

Wet Mass Measurement: After 7 days, remove the specimens, blot dry, and weigh to obtain the wet mass (m2).

-

Final Conditioning: Return the specimens to the desiccator until a constant mass (m3) is re-established.

-

Calculations:

-

Water Sorption (WS) (µg/mm³): WS = (m2 - m3) / V

-

Solubility (SL) (µg/mm³): SL = (m1 - m3) / V

-

Where V is the volume of the specimen in mm³.

-

Microtensile Bond Strength (µTBS)

This is a key performance indicator, measuring the adhesive strength to dentin.

Protocol:

-

Tooth Preparation: Use extracted, caries-free human third molars. Create a flat dentin surface by removing the occlusal enamel.

-

Adhesive Application: Apply the experimental adhesive to the dentin surface according to the manufacturer's instructions (for commercial controls) or a standardized protocol for experimental adhesives.

-

Composite Buildup: Build up a composite resin block on the bonded surface.

-

Specimen Sectioning: After 24 hours of storage in water, section the tooth-resin block into beams with a cross-sectional area of approximately 1 mm².

-

Aging: Store the beams in water at 37°C for different time periods (e.g., 24 hours, 3 weeks, 6 months) to simulate aging.

-

Testing: Mount each beam in a universal testing machine and apply a tensile load until failure.

-

Calculation: µTBS (MPa) = Failure Load (N) / Cross-sectional Area (mm²).

Experimental Workflow for µTBS Testing

Caption: Workflow for Microtensile Bond Strength Testing.

Cytotoxicity Assessment

It is essential to evaluate the biocompatibility of new adhesive formulations. Cytotoxicity assays determine if leached components from the adhesive are harmful to cells.

Protocol (MTT Assay):

-

Cell Culture: Culture human gingival fibroblasts or other relevant cell lines (e.g., 3T3 fibroblasts) in appropriate media.

-

Extract Preparation:

-

Prepare discs of the cured adhesive.

-

Immerse the discs in the cell culture medium for a specified period (e.g., 24 hours) to create an extract.

-

-

Cell Exposure:

-

Seed the cells in a 96-well plate.

-

After cell attachment, replace the medium with the prepared extracts (at various dilutions) and a control medium.

-

-

Incubation: Incubate the cells with the extracts for 24 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader.

-

Analysis: Compare the absorbance of the extract-treated cells to the control to determine the percentage of cell viability. Lower viability indicates higher cytotoxicity.

Data Presentation

The following tables summarize typical data that would be generated from the described protocols, comparing methacrylamide-based formulations with conventional methacrylate controls.

Table 1: Polymerization Kinetics and Degree of Conversion

| Monomer System | Max. Polymerization Rate (%/s) | Final Degree of Conversion (%) |

| HEMA (Control) | Value | Value |

| TEGDMA (Control) | Value | Value |

| HEMAM | Value | Value |

| 2EM | Value | Value |

| 2dMM | Value | Value |

| Data presented are illustrative. Actual values can be found in cited literature such as. Generally, methacrylate controls show a higher polymerization rate and degree of conversion compared to many methacrylamide versions. |

Table 2: Water Sorption and Solubility

| Monomer System | Water Sorption (µg/mm³) | Solubility (µg/mm³) |

| HEMA (Control) | 93.9 ± 4.8 | Value |

| HEMAM | 183.0 ± 5.7 | Value |

| 2EM | 101.3 ± 1.5 | Value |

| 2dMM | 79.1 ± 0.9 | Value |

| Data from. Methacrylamides can show higher water sorption than HEMA, which is an important consideration in formulation design. |

Table 3: Microtensile Bond Strength (µTBS) Over Time

| Monomer System | µTBS at 48 hours (MPa) | µTBS at 6 months (MPa) | % Reduction in Bond Strength |

| HEMA (Control) | Value | Value | 18-33% |

| HEMAM | Value | Value | ~9% |

| 2dMM | Value | Value | 18-33% |

| Data trends from. Formulations containing monofunctional methacrylamide (HEMAM) have shown significantly less reduction in bond strength after 6 months of aging compared to HEMA controls. |

Conclusion

Incorporating methacrylamide monomers into dental adhesive formulations presents a viable strategy for improving the long-term durability of the adhesive-dentin interface. The enhanced hydrolytic stability of the amide bond can lead to more stable bond strengths over time, a critical factor for the clinical longevity of dental restorations. However, formulators must carefully consider the impact on other properties, such as the degree of conversion and water sorption, to achieve an optimal balance of characteristics. The protocols outlined in these notes provide a robust framework for the systematic evaluation of these novel adhesive systems.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Initiator Concentration for Methacrylamide Polymerization

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing initiator concentration for the free-radical polymerization of methacrylamide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common issues encountered during your experiments.

Frequently Asked questions (FAQs)

Q1: What is the typical role of an initiator in methacrylamide polymerization?

An initiator is a chemical compound that, upon activation by heat or light, decomposes to generate free radicals. These free radicals then react with methacrylamide monomers to initiate the polymerization chain reaction. The concentration of the initiator is a critical parameter that directly influences the polymerization kinetics, the final polymer's molecular weight, and the overall monomer conversion.

Q2: Which initiators are commonly used for methacrylamide polymerization?

Commonly used initiators for the free-radical polymerization of methacrylamide include:

-

Thermal Initiators: These initiators decompose upon heating to generate free radicals. Examples include:

-

Redox Initiators: These are pairs of compounds that undergo a redox reaction at lower temperatures to produce free radicals. A common system is Ammonium Persulfate (APS) combined with N,N,N',N'-tetramethylethylenediamine (TEMED).[4]

Q3: How does initiator concentration affect the molecular weight of polymethacrylamide?

In general, for free-radical polymerization, the molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration.[5] Therefore, increasing the initiator concentration leads to a higher concentration of initial radicals, resulting in a larger number of shorter polymer chains and, consequently, a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, leading to a higher average molecular weight.

Q4: What is the effect of initiator concentration on the rate of polymerization and monomer conversion?

The rate of polymerization is typically proportional to the square root of the initiator concentration. An increased initiator concentration leads to a higher rate of initiation, which in turn accelerates the overall polymerization rate and can lead to higher monomer conversion in a given time. However, an excessively high initiator concentration can lead to premature termination reactions, which may negatively impact the final conversion and polymer properties.

Troubleshooting Guide

| Issue | Possible Cause | Troubleshooting Steps |

| Slow or No Polymerization | Insufficient Initiator Concentration: The concentration of the initiator may be too low to generate enough free radicals to overcome inhibitors and initiate polymerization effectively. | - Increase the initiator concentration in increments. - Ensure the initiator has not degraded due to improper storage (check expiration date, store in a cool, dark, and dry place). - For redox systems, ensure both components are active and added correctly. |

| Presence of Inhibitors: Methacrylamide monomer may contain inhibitors (like MEHQ) to prevent premature polymerization during storage. Oxygen from the air is also a potent inhibitor. | - Remove the inhibitor from the monomer by passing it through an inhibitor removal column. - Degas the reaction mixture thoroughly by sparging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles. | |

| Low Polymer Molecular Weight | High Initiator Concentration: An excess of initiator generates a large number of polymer chains, each with a shorter length. | - Decrease the initiator concentration. - Consider using a chain transfer agent to control molecular weight if a lower initiator concentration is not feasible. |

| High Polydispersity Index (PDI) | Non-uniform Initiation: Inconsistent generation of free radicals can lead to a broad distribution of polymer chain lengths. | - Ensure the initiator is fully dissolved and homogeneously mixed in the reaction medium before initiating polymerization. - Maintain a constant and uniform temperature throughout the polymerization process. |

| Low Monomer Conversion | Low Initiator Concentration: An insufficient amount of initiator may not sustain the polymerization to high conversion. | - Gradually increase the initiator concentration. - Extend the polymerization reaction time. |

| Premature Termination: High concentrations of radicals from an excessive amount of initiator can lead to increased bimolecular termination reactions. | - Optimize the initiator concentration to balance the rate of initiation and termination. |

Data Presentation

The following tables summarize the expected qualitative and quantitative effects of initiator concentration on key parameters in methacrylamide polymerization, based on general principles of free-radical polymerization and data from related acrylamide systems.

Table 1: Qualitative Effect of Initiator Concentration on Polymerization Parameters

| Initiator Concentration | Polymerization Rate | Molecular Weight (Mw) | Monomer Conversion | Polydispersity Index (PDI) |

| Low | Slow | High | Potentially Low | Can be broad if initiation is slow and uneven |

| Optimal | Moderate | Controlled | High | Narrower |

| High | Fast | Low | Can be high, but may decrease if termination is excessive | Can broaden due to side reactions |

Table 2: Quantitative Relationship (for Acrylamide Polymerization as a proxy)

| Parameter | Relationship with Initiator Concentration ([I]) | Reference |

| Polymerization Rate (Rp) | Rp ∝ [I]0.52 | |

| Molecular Weight (Mw) | Mw ∝ [I]-0.22 |

Note: These relationships are derived from studies on acrylamide and provide a strong theoretical basis for the expected behavior of methacrylamide.

Table 3: Example Data for Copolymerization of DADMAC with a Methacrylamide Derivative (DMAPMA)

| Initiator (Ammonium Persulfate) Concentration (wt%) | Monomer Conversion (%) |

| 0.05 | ~60 |

| 0.1 | ~75 |

| 0.5 | ~90 |

| 1.0 | ~95 |